Rimegepant Rimegepant Rimegepant, also known as BMS-927711 and BHV-3000, is a potent, selective, competitive, and orally active calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraines. Rimegepant has shown in vivo efficacy without vasoconstriction effect. BMS-927711 is superior to placebo at several different doses (75 mg, 150 mg, and 300 mg) and has an excellent tolerability profile.
Brand Name: Vulcanchem
CAS No.: 1289023-67-1
VCID: VC0541433
InChI: InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1
SMILES: C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Molecular Formula: C28H28F2N6O3
Molecular Weight: 534.57

Rimegepant

CAS No.: 1289023-67-1

Inhibitors

VCID: VC0541433

Molecular Formula: C28H28F2N6O3

Molecular Weight: 534.57

Purity: >98% (or refer to the Certificate of Analysis)

Rimegepant - 1289023-67-1

CAS No. 1289023-67-1
Product Name Rimegepant
Molecular Formula C28H28F2N6O3
Molecular Weight 534.57
IUPAC Name [(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1
Standard InChIKey KRNAOFGYEFKHPB-ANJVHQHFSA-N
SMILES C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Appearance Solid powder
Description Rimegepant, also known as BMS-927711 and BHV-3000, is a potent, selective, competitive, and orally active calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraines. Rimegepant has shown in vivo efficacy without vasoconstriction effect. BMS-927711 is superior to placebo at several different doses (75 mg, 150 mg, and 300 mg) and has an excellent tolerability profile.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BHV-3000; BHV 3000; BHV3000; BMS-927711; BMS 927711; BMS927711; Rimegepant
Reference 1: Luo G, Chen L, Conway CM, Kostich W, Macor JE, Dubowchik GM. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. Org Lett. 2015 Dec 18;17(24):5982-5. doi: 10.1021/acs.orglett.5b02921. Epub 2015 Dec 9. PubMed PMID: 26650258.
2: Hougaard A, Tfelt-Hansen P. Review of dose-response curves for acute antimigraine drugs: triptans, 5-HT1F agonists and CGRP antagonists. Expert Opin Drug Metab Toxicol. 2015;11(9):1409-18. doi: 10.1517/17425255.2015.1055244. Epub 2015 Jun 26. PubMed PMID: 26095133.
3: Chan EJ, Gao Q, Dabros M. Understanding the structure details when drying hydrate crystals of pharmaceuticals - interpretations from diffuse scattering and inter-modulation satellites of a partially dehydrated crystal. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2014 Jun;70(Pt 3):555-67. doi: 10.1107/S2052520614005125. Epub 2014 May 24. PubMed PMID: 24892602.
4: Pascual J. Efficacy of BMS-927711 and other gepants vs triptans: there seem to be other players besides CGRP. Cephalalgia. 2014 Oct;34(12):1028-9. doi: 10.1177/0333102414526052. Epub 2014 Mar 10. PubMed PMID: 24615704.
5: Zheng N, Zeng J, Ji QC, Angeles A, Buzescu A, Basdeo S, Aubry AF, Trouba K, Patrone LM, Peng Q, Arnold ME. Improved liquid-liquid extraction with inter-well volume replacement dilution workflow and its application to quantify BMS-927711 in rat dried blood spots by UHPLC-MS/MS. J Pharm Biomed Anal. 2014 Feb;89:240-50. doi: 10.1016/j.jpba.2013.11.017. Epub 2013 Nov 19. PubMed PMID: 24316424.
6: Marcus R, Goadsby PJ, Dodick D, Stock D, Manos G, Fischer TZ. BMS-927711 for the acute treatment of migraine: a double-blind, randomized, placebo controlled, dose-ranging trial. Cephalalgia. 2014 Feb;34(2):114-25. doi: 10.1177/0333102413500727. Epub 2013 Aug 21. PubMed PMID: 23965396.
7: Bigal ME. BMS-927711 for the acute treatment of migraine. Cephalalgia. 2014 Feb;34(2):90-2. doi: 10.1177/0333102413500728. Epub 2013 Aug 13. PubMed PMID: 23943638.
8: Zheng N, Zeng J, Akinsanya B, Buzescu A, Xia YQ, Ly V, Trouba K, Peng Q, Aubry AF, Arnold ME. A rapid, accurate and robust UHPLC-MS/MS method for quantitative determination of BMS-927711, a CGRP receptor antagonist, in plasma in support of non-clinical toxicokinetic studies. J Pharm Biomed Anal. 2013 Sep;83:237-48. doi: 10.1016/j.jpba.2013.05.019. Epub 2013 May 20. PubMed PMID: 23770636.
9: Luo G, Chen L, Conway CM, Denton R, Keavy D, Signor L, Kostich W, Lentz KA, Santone KS, Schartman R, Browning M, Tong G, Houston JG, Dubowchik GM, Macor JE. Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyri din-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine. J Med Chem. 2012 Dec 13;55(23):10644-51. doi: 10.1021/jm3013147. Epub 2012 Nov 15. PubMed PMID: 23153230.
10: Lionetto L, Negro A, Palmisani S, Gentile G, Del Fiore MR, Mercieri M, Simmaco M, Smith T, Al-Kaisy A, Arcioni R, Martelletti P. Emerging treatment for chronic migraine and refractory chronic migraine. Expert Opin Emerg Drugs. 2012 Sep;17(3):393-406. doi: 10.1517/14728214.2012.709846. Epub 2012 Aug 3. Review. PubMed PMID: 22862686.
11: Negro A, Lionetto L, Simmaco M, Martelletti P. CGRP receptor antagonists: an expanding drug class for acute migraine? Expert Opin Investig Drugs. 2012 Jun;21(6):807-18. doi: 10.1517/13543784.2012.681044. Epub 2012 Apr 19. Review. PubMed PMID: 22512641.
PubChem Compound 51049968
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator